molecular formula C12H28N4O3 B8461149 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol

3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol

Cat. No. B8461149
M. Wt: 276.38 g/mol
InChI Key: NXHUAYWRBFCZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol is a useful research compound. Its molecular formula is C12H28N4O3 and its molecular weight is 276.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol

Molecular Formula

C12H28N4O3

Molecular Weight

276.38 g/mol

IUPAC Name

3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol

InChI

InChI=1S/C12H28N4O3/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16/h11-15,17-19H,1-10H2

InChI Key

NXHUAYWRBFCZOA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCNCCN1)C(CO)C(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

72.7 g (767 mmol) of chloroacetic acid is added under ice/water cooling and nitrogen atmosphere to 60.7 g (192 mmol) of the crude product obtained from example 3a in 500 ml of deionized water. Then, the pH is adjusted to 9.5 with about 42 ml of 10 molar sodium hydroxide solution. The reaction solution is heated to 70° C. and the pH is kept at 9.1-9.5 by adding 10 molar sodium hydroxide solution. For 4 hours of additional stirring time, the pH is maintained at 70° C. The reaction mixture is cooled to 30° C. and acidified with 97 ml of conc. HCl to pH=0.8, heated to 60° C. and stirred for one more hour at this temperature. Then, it is evaporated to dryness in a vacuum at this temperature. The residue is mixed twice with 310 ml of MeOH/EtOH each and in each case again evaporated to dryness. The residue is then mixed with 620 ml of methanol and stirred at 50° C. for 30 minutes, cooled in ice/water and suctioned off, NaCl residue is rewashed with ice-cold methanol. The filtrate is evaporated to dryness in a vacuum. The thus obtained crude product is dissolved in 133 ml of deionized water, added on a column (2.0 l of Amberlite® AMB 252c). The column is washed with deionized water until a conductivity of 23 μS is detected in the eluate. Then, the product is eluted with water/NH3. The fractions containing product are combined and evaporated to dryness. 68.2 g (78% of theory) of 10-(1-hydroxymethyl- 2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane is obtained.
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
97 mL
Type
reactant
Reaction Step Five
[Compound]
Name
252c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
133 mL
Type
solvent
Reaction Step Eight

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